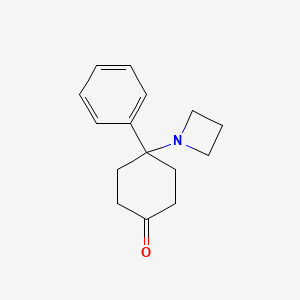

4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one

Description

Significance of Azetidine-Containing Cyclic Systems in Contemporary Organic Chemistry

Azetidines, which are four-membered nitrogen-containing heterocycles, are of considerable importance in modern organic and medicinal chemistry. researchgate.netrsc.org Their significance stems from a unique combination of stability and reactivity, which is a direct consequence of their inherent ring strain. researchgate.netrsc.org While more stable and easier to handle than the highly strained three-membered aziridines, azetidines are reactive enough to participate in a variety of chemical transformations that are not as readily accessible with their less strained five-membered pyrrolidine (B122466) counterparts. researchgate.net This tunable reactivity makes them valuable building blocks in synthesis. rsc.org

Furthermore, the rigid and three-dimensional structure of the azetidine (B1206935) ring is a desirable feature in drug design, as it can help to lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for biological targets. researchwithrutgers.com This has led to the incorporation of the azetidine motif into a number of bioactive molecules and approved drugs. researchgate.net

Overview of Cyclohexanone (B45756) Derivatives in Synthetic and Medicinal Chemistry

Cyclohexanone and its derivatives are versatile and widely utilized building blocks in organic synthesis. sigmaaldrich.com A significant portion of industrially produced cyclohexanone serves as a key intermediate in the synthesis of nylon. researchwithrutgers.com Beyond this large-scale application, the cyclohexanone scaffold is a common feature in a wide array of more complex molecules.

In medicinal chemistry, the cyclohexanone ring is a constituent of various therapeutic agents. For instance, certain cyclohexanone derivatives have been investigated for their potential as antineoplastic agents. nih.gov The reactivity of the ketone functional group allows for a multitude of chemical modifications, making it a valuable anchor point for the synthesis of diverse molecular libraries for drug discovery programs.

Structural Context of 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one

The azetidine ring is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. researchgate.netrsc.org This strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle. This inherent strain is a key driver of the reactivity of azetidines, facilitating ring-opening reactions under appropriate conditions. researchgate.netrsc.org Despite this strain, the azetidine ring possesses a notable degree of stability, which allows for its manipulation and incorporation into larger molecules without facile decomposition. rsc.org The rigidity of the azetidine ring can impart a defined conformational preference to the molecule it is part of. researchwithrutgers.com

Compound and Moiety Data

Below are tables summarizing key information for the constituent moieties and related compounds.

Table 1: Properties of 4-Phenylcyclohexanone (B41837)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O | nih.govchemicalbook.comthermofisher.com |

| Molecular Weight | 174.24 g/mol | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | chemicalbook.com |

| Melting Point | 73-77 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 4894-75-1 | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

Table 2: Properties of a Related Azetidine Compound: 1-(4-(Azetidin-1-yl)phenyl)ethanone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 175.23 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | AHHKQUNYVVUSNT-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(azetidin-1-yl)-4-phenylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-14-7-9-15(10-8-14,16-11-4-12-16)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYQTQDYBURNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2(CCC(=O)CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Azetidin 1 Yl 4 Phenylcyclohexan 1 One and Its Precursors

Strategies for Azetidine (B1206935) Ring Construction in Cyclohexanone (B45756) Systems

The formation of the azetidine ring on a pre-existing cyclohexanone framework is a key strategic consideration. Methodologies can be broadly categorized into intramolecular cyclizations, where a single molecule folds to form the ring, and intermolecular cycloadditions, where two separate molecules react to create the cyclic structure.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming cyclic compounds, including strained rings like azetidines. frontiersin.org These reactions often rely on the intramolecular SN2 reaction of a nitrogen nucleophile attacking a carbon atom with a suitable leaving group. frontiersin.orgnih.gov

Base-Promoted Cyclization of 1,3-Amino Alcohols and 1,3-Halo Amines

A foundational method for azetidine synthesis involves the intramolecular cyclization of γ-amino alcohols or γ-halo amines. This approach is an extension of the Williamson ether synthesis, applied to nitrogen heterocycles. youtube.com The reaction is typically promoted by a base, which deprotonates the amine or alcohol, enhancing the nucleophilicity of the nitrogen or oxygen atom, respectively, to initiate the ring-forming substitution reaction.

In the context of synthesizing a precursor to 4-(azetidin-1-yl)-4-phenylcyclohexan-1-one, one would start with a 4-amino-1-phenylcyclohexanol derivative. The hydroxyl group would first be converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base facilitates an intramolecular SN2 reaction, where the nitrogen atom attacks the carbon bearing the leaving group to form the azetidine ring. organic-chemistry.org Similarly, starting with a 1,3-halo amine, a base can directly promote the cyclization by deprotonating the amine for the nucleophilic attack. frontiersin.org

A related strategy involves the intramolecular aminolysis of epoxides. frontiersin.orgnih.gov For example, a cis-3,4-epoxy amine can undergo La(OTf)₃-catalyzed intramolecular aminolysis to regioselectively yield an azetidine. frontiersin.orgnih.gov This highlights the versatility of intramolecular ring-closing strategies in accessing the azetidine core structure.

Key Features of Base-Promoted Cyclization:

| Feature | Description | Source(s) |

|---|---|---|

| Precursors | γ-amino alcohols (requiring activation of the OH group) or γ-halo amines. | frontiersin.orgorganic-chemistry.org |

| Mechanism | Intramolecular SN2 reaction. | frontiersin.orgnih.gov |

| Promoter | A base is used to deprotonate the nucleophile (amine or resulting amide). | youtube.comorganic-chemistry.org |

| Selectivity | The regioselectivity can be controlled, as seen in the C3-selective aminolysis of cis-3,4-epoxy amines. | frontiersin.orgnih.gov |

Photochemical Aza-Yang Cyclization

The aza-Yang cyclization is a photochemical variant of the Norrish-Yang reaction and serves as a powerful method for constructing azetidine rings, specifically 3-hydroxyazetidines (azetidinols). beilstein-journals.orgnih.gov This reaction involves the intramolecular 1,5-hydrogen abstraction by an excited state ketone, followed by radical recombination to form the four-membered ring. beilstein-journals.org

The process typically starts from an α-amino ketone precursor, such as a phenacyl amine. nih.govacs.org Upon irradiation with UV light, the ketone is excited to a triplet state, which then abstracts a hydrogen atom from the γ-position on the amine substituent, creating a 1,4-biradical intermediate. beilstein-journals.org Subsequent cyclization of this biradical yields the azetidinol (B8437883) product. beilstein-journals.org A critical finding is that protonation of the amine, for instance by using a tosylate salt, can enable the cyclization to proceed efficiently while preventing side reactions like charge transfer and elimination that can occur with the free amine. acs.orgresearchgate.netchemrxiv.org This method often yields the azetidinol as a single diastereomer. acs.orgresearchgate.net

Research Findings on Aza-Yang Cyclization:

| Precursor Type | Key Condition | Outcome | Source(s) |

|---|---|---|---|

| Phenacylpiperidine | Irradiation of tosylate salt in acetonitrile (B52724) or acetone. | Forms a diastereomerically defined azetidinol product. | chemrxiv.org |

| α-Aminoacetophenones | Benzhydryl protecting group on nitrogen. | Facilitates Norrish-Yang cyclization and subsequent ring-opening reactions. | beilstein-journals.org |

Microwave-Promoted Intramolecular Cyclization Protocols

Microwave irradiation has emerged as a valuable tool in organic synthesis for accelerating reaction rates and improving yields. In the context of heterocycle synthesis, microwave-assisted protocols offer a rapid and efficient alternative to conventional heating. organic-chemistry.org One-pot syntheses of nitrogen-containing heterocycles, including azetidines, have been developed from alkyl dihalides and primary amines in an alkaline aqueous medium under microwave irradiation. organic-chemistry.org

Another relevant approach is microwave-promoted radical cyclization. For instance, the cyclization of O-phenyl oximes with terminal alkenes can be achieved via microwave heating to produce dihydropyrroles, which are structurally related to the target azetidines. byu.edu While direct application to the synthesis of this compound may require specific adaptation, the principle of using microwave energy to promote rapid intramolecular ring formation from suitably functionalized precursors on the cyclohexanone ring is a promising strategy. byu.edu

Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions are convergent reactions that build cyclic systems by joining two independent reactant molecules. These methods are highly atom-economical for constructing the azetidine ring. researchgate.net

[2+2] Cycloaddition Strategies

The [2+2] cycloaddition reaction, particularly the aza Paternò-Büchi reaction, represents a direct and powerful method for synthesizing azetidine rings. researchgate.netchemrxiv.org This reaction involves the photochemical cycloaddition of an imine (the aza-analogue of a carbonyl) and an alkene. chemrxiv.org However, the synthesis of azetidines through this intermolecular approach has been historically challenging due to the lower photoreactivity of imines compared to carbonyls. chemrxiv.org

Recent advances have utilized visible light-mediated energy transfer to overcome these challenges. chemrxiv.orgchemrxiv.org In this approach, a photocatalyst (e.g., an iridium complex) absorbs visible light and transfers the energy to one of the reactants, activating it for the cycloaddition. chemrxiv.org For example, glyoxylate (B1226380) oximes can be activated via triplet energy transfer to react with various olefins, affording highly functionalized azetidines under mild conditions. chemrxiv.org This method is characterized by its operational simplicity and broad substrate scope. chemrxiv.org

Another strategy involves the Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.com While this yields a ketone within the ring rather than as a substituent on the nitrogen, β-lactams are valuable precursors that can be further modified to access other azetidine derivatives.

Modern [2+2] Cycloaddition Approaches for Azetidine Synthesis:

| Method | Reactants | Key Features | Source(s) |

|---|---|---|---|

| Visible Light-Mediated aza Paternò-Büchi | Oximes and Olefins | Uses a photocatalyst (e.g., Iridium-based) for triplet energy transfer; mild conditions, broad scope. | chemrxiv.orgchemrxiv.org |

| Copper-Catalyzed Photocycloaddition | Non-conjugated Imines and Alkenes | A copper(I) catalyst forms a complex with the alkene, which is then photoexcited to react with the imine. | researchgate.net |

| Staudinger Synthesis | Ketenes and Imines | A classic and general method for forming the β-lactam (azetidin-2-one) ring. | mdpi.com |

Transition Metal-Catalyzed Azetidine Synthesis

Synthesis of the 4-Phenylcyclohexan-1-one Core and its Prior Functionalization

The 4-phenylcyclohexan-1-one moiety serves as the carbocyclic core of the target molecule. Its synthesis can be achieved through powerful carbon-carbon bond-forming reactions that construct six-membered rings.

For instance, a plausible route involves the Michael addition of a ketone enolate to a phenyl-substituted α,β-unsaturated ketone, which generates a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol (B89426) condensation to form the six-membered ring. youtube.com Subsequent reduction of the resulting enone would yield the target saturated ketone.

The Michael Addition itself is a cornerstone of this strategy, involving the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com Organocatalytic asymmetric Michael additions have become a robust method for creating C-C bonds with high stereocontrol. researchgate.netnih.gov

Prior functionalization of the 4-phenylcyclohexan-1-one core can also be performed. For example, ruthenium-catalyzed α-alkylation with tributylamine (B1682462) can introduce butyl groups at the 2- and 6-positions, demonstrating that the core can be modified before its eventual coupling to the azetidine moiety. sigmaaldrich.comchemicalbook.com

Synthetic Routes to 4-Phenylcyclohexanone (B41837) Precursors

The 4-phenylcyclohexanone scaffold is a crucial building block for a variety of pharmaceutical agents. nih.govchemicalbook.com Its synthesis can be approached through several established routes, often starting from readily available materials.

One common strategy involves the catalytic hydrogenation of 4-phenylphenol, followed by oxidation of the resulting 4-phenylcyclohexanol. google.com This two-step process offers a high-yielding and environmentally friendly pathway to 4-phenylcyclohexanone, particularly when using oxygen as the oxidant in the final step. google.com Another approach starts from 1,4-cyclohexanedione, which can be converted to 4-phenylcyclohexanone through a series of reactions including ketal protection, Grignard reaction with a phenylmagnesium halide, and subsequent deprotection and oxidation.

A classic method for the synthesis of 4-arylcyclohexanones involves a double Michael reaction of an arylacetonitrile with an acrylate, followed by cyclization, decarboxylation, and further functional group manipulations. chemicalbook.com This method allows for the introduction of various substituents on the phenyl ring.

| Starting Material | Key Reagents | Product | Yield | Reference |

| 4-Phenylphenol | H₂, Catalyst; Oxidant | 4-Phenylcyclohexanone | High | google.com |

| Arylacetonitrile | Acrylate, Base | 4-Arylcyclohexanone derivative | - | chemicalbook.com |

| 4-Phenylcyclohexanone | Substituted Aldehydes, Cu₂O, Cs₂CO₃ | Benzylidene-4-phenylcyclohexanone derivatives | - | rjpbcs.com |

This table summarizes key synthetic approaches to 4-phenylcyclohexanone and its derivatives.

Annulation and Ring-Forming Reactions for Cyclohexanone Derivatives

The construction of the cyclohexanone ring itself can be achieved through various powerful annulation and ring-forming reactions, which are critical for creating substituted and functionalized cyclic systems.

Michael-Aldol domino reactions are powerful tools for the rapid assembly of carbocyclic scaffolds. These reactions involve the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor), followed by an intramolecular aldol condensation to form the cyclohexanone ring. This strategy allows for the creation of multiple C-C bonds in a single pot, leading to highly functionalized products. The choice of catalyst, whether base or organocatalyst, can influence the stereochemical outcome of the reaction, providing access to specific diastereomers.

The use of enamines, formed from the reaction of a ketone with a secondary amine, provides a versatile method for the synthesis of unsymmetrical cyclohexanone scaffolds. Enamines act as nucleophilic intermediates and can react with various electrophiles, including α,β-unsaturated compounds in a Michael-type addition. This approach, known as the Stork enamine alkylation, allows for the controlled formation of C-C bonds at the α-position of the ketone. The regioselectivity of enamine formation can often be controlled by steric factors, allowing for the selective functionalization of unsymmetrical ketones.

Convergent and Divergent Synthetic Pathways to this compound

The final assembly of the target molecule can be envisioned through either convergent or divergent synthetic pathways, each with its own set of advantages.

A key convergent approach to this compound involves the strategic coupling of the pre-formed azetidine and 4-phenylcyclohexanone moieties. A highly plausible and efficient method for this transformation is reductive amination . This reaction would involve the initial formation of an enamine or iminium ion intermediate from the reaction of 4-phenylcyclohexanone with azetidine, followed by in-situ reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Alternatively, a nucleophilic substitution reaction on a suitable 4-substituted-4-phenylcyclohexanone precursor could be employed. For instance, a derivative with a good leaving group at the C4 position, such as a tosylate or a halide, could be displaced by azetidine. A related strategy has been described for the synthesis of 4-aryl-4-(dimethylamino)cyclohexan-1-ones, where a cyanide group at the 4-position of a protected cyclohexanone is displaced by a Grignard reagent. nih.gov This highlights the feasibility of nucleophilic attack at the sterically hindered C4 position.

| Precursor 1 | Precursor 2 | Key Reaction | Product |

| 4-Phenylcyclohexanone | Azetidine | Reductive Amination | This compound |

| 4-LeavingGroup-4-phenylcyclohexanone | Azetidine | Nucleophilic Substitution | This compound |

This interactive table outlines plausible convergent synthetic strategies for the target compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an atom-economical and efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not explicitly documented, one can be conceptually designed based on known MCRs.

For instance, a one-pot reaction involving a phenyl-containing component, a four-carbon building block with latent ketone functionality, and azetidine or a precursor could potentially assemble the core structure. A possible, though speculative, MCR could involve the reaction of an α,β-unsaturated ketone (derived from a phenyl-containing aldehyde and a ketone), a Michael donor, and an azetidine-containing species. Another conceptual approach could be a variation of the Biginelli or Hantzsch reactions, adapted to form the cyclohexanone ring with the desired substitutions. For example, a three-component reaction of a β-ketoester, a phenyl-substituted aldehyde, and an enamine derived from azetidine could theoretically lead to a dihydropyridine-like intermediate that could be further transformed into the target cyclohexanone. The development of such a novel MCR would represent a significant advancement in the synthesis of this class of compounds.

Stereoselective Synthesis of Azetidine-Substituted Cyclohexanones

The stereoselective construction of the this compound scaffold requires careful consideration of the strategies used to form both the azetidine ring and to control the stereochemistry of the substituted cyclohexanone core. The presence of a quaternary stereocenter at the C4 position, substituted with both a phenyl group and an azetidinyl group, necessitates sophisticated synthetic approaches.

The formation of the azetidine ring onto a pre-existing 4-phenylcyclohexan-1-one framework, or a precursor thereof, is a critical step where diastereoselectivity must be controlled. One common strategy for azetidine synthesis involves the intramolecular cyclization of a γ-amino alcohol or a related derivative. organic-chemistry.org In the context of the target molecule, this would likely involve a precursor such as 4-amino-4-phenyl-1-((3-halopropyl)amino)cyclohexanol. The diastereoselectivity of the azetidine ring closure would be influenced by the relative stereochemistry of the substituents on the cyclohexane (B81311) ring.

The stereochemical outcome of such cyclizations is often dictated by thermodynamic and kinetic factors. The transition state leading to the formation of the azetidine ring will adopt a conformation that minimizes steric interactions. For instance, the bulky phenyl group at the C4 position will likely direct the approach of the nucleophilic nitrogen from the less hindered face of the cyclohexane ring precursor. This principle of steric approach control is a fundamental concept in achieving diastereoselectivity in cyclic systems.

Another powerful method for constructing azetidine rings is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govresearchgate.net The stereospecificity of this reaction, particularly when proceeding through a singlet excited state, can provide high levels of diastereoselectivity. researchgate.net For the synthesis of this compound, a potential strategy could involve the photocycloaddition of an appropriate imine with a cyclohexene (B86901) derivative. The facial selectivity of the cycloaddition would be influenced by the existing stereocenter on the cyclohexene ring.

| Method | Precursor Type | Key Factors Influencing Diastereoselectivity | Potential Outcome for Target Molecule |

| Intramolecular Cyclization | γ-Haloamine or γ-Amino alcohol | Steric hindrance from existing substituents (e.g., phenyl group), conformational preferences of the cyclohexane ring. | Preferential formation of one diastereomer by directing the cyclization from the less hindered face. |

| Aza Paternò-Büchi Reaction | Imine and Alkene | Stereochemistry of the alkene, nature of the excited state (singlet vs. triplet), potential for exciplex formation. nih.gov | High diastereoselectivity possible, with the relative stereochemistry of the substituents being controlled by the geometry of the approach of the reactants. |

| Reductive Amination of a γ-azido ketone | γ-Azido-4-phenylcyclohexanone | Stereocontrol in the reduction of the iminium intermediate. | The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting azetidine. |

This table presents hypothetical strategies for the diastereoselective synthesis of the target compound based on established methodologies.

Research into the diastereoselective synthesis of highly substituted cyclohexanones has shown that cascade Michael-aldol reactions can proceed with excellent diastereoselectivity. beilstein-journals.org While not directly forming the azetidine ring, these methods establish the stereochemistry of the cyclohexanone core, which can then be elaborated to introduce the azetidinyl moiety with the desired relative stereochemistry.

To obtain an enantiomerically pure or enriched form of this compound, chiral induction must be effectively implemented at a key stage of the synthesis. This can be achieved through several strategic approaches, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials.

One prominent strategy involves the use of a chiral catalyst to facilitate an asymmetric transformation. For instance, a gold-catalyzed intramolecular N-H insertion has been shown to be a powerful method for the stereoselective synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov A similar approach could be envisioned where a chiral catalyst mediates the formation of the azetidine ring in a precursor to the target molecule, thereby establishing the desired enantiomer.

The use of chiral ligands in transition metal-catalyzed reactions is another cornerstone of asymmetric synthesis. For example, chiral phosphine-oxazoline ligands have been successfully employed in palladium-catalyzed asymmetric arylations of cyclic imines to generate products with high enantioselectivity. researchgate.net This type of methodology could be adapted to the synthesis of a chiral 4-amino-4-phenylcyclohexanone precursor, where the enantioselective addition of a phenyl group to a cyclohexenone derivative is catalyzed by a chiral metal complex.

Furthermore, asymmetric induction can be achieved by employing a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, chiral N-tert-butanesulfinamide has been used to prepare chiral imino ketones, which then undergo diastereoselective reactions. mdpi.com This approach could be applied to a cyclohexanone precursor to introduce the C4 stereocenter with high enantiomeric excess.

| Enantioselective Strategy | Description | Potential Application for Target Molecule | Key Considerations |

| Chiral Catalysis | Use of a chiral metal complex or organocatalyst to catalyze a key bond-forming reaction asymmetrically. | Enantioselective conjugate addition of a phenyl group to a cyclohexenone precursor, or asymmetric formation of the azetidine ring. | Catalyst loading, reaction conditions, and substrate scope are critical for achieving high enantioselectivity. |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct the stereochemical course of a reaction. | Use of a chiral amine like (S)-tert-butanesulfinamide to form a chiral imine from a cyclohexanone precursor, followed by diastereoselective functionalization. mdpi.com | The efficiency of both the attachment and removal of the auxiliary is important for the overall synthetic efficiency. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials from nature. | Deriving the cyclohexanone or azetidine portion of the molecule from a chiral natural product. | The availability of suitable chiral starting materials can be a limiting factor. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. | Enzymatic or chemical kinetic resolution of a racemic precursor, such as a 4-amino-4-phenylcyclohexanone derivative. | The maximum theoretical yield for the desired enantiomer is 50%. |

This table outlines potential enantioselective strategies applicable to the synthesis of the target compound, drawing on established principles of asymmetric synthesis.

The development of stereoselective routes to molecules like this compound is a testament to the power and precision of modern synthetic organic chemistry. By leveraging a deep understanding of reaction mechanisms and stereochemical principles, chemists can design and execute synthetic sequences that deliver complex, three-dimensional structures with a high degree of control.

Reaction Mechanisms and Reactivity Profiles of 4 Azetidin 1 Yl 4 Phenylcyclohexan 1 One

Ring-Opening and Expansion Reactions of the Azetidine (B1206935) Moiety

The considerable ring strain inherent in the four-membered azetidine heterocycle makes it a prime candidate for reactions that relieve this strain, primarily through ring-opening or rearrangement pathways. rsc.orgnih.gov This reactivity can be triggered by various stimuli, leading to a diverse array of molecular scaffolds.

Nucleophilic Ring-Opening Pathways

The azetidine ring in 4-(azetidin-1-yl)-4-phenylcyclohexan-1-one, while relatively stable, can be activated to undergo nucleophilic attack. This process is typically facilitated by converting the tertiary amine of the azetidine into a more reactive azetidinium ion. organic-chemistry.orgmdpi.com This activation can be achieved through protonation in an acidic medium or by alkylation. organic-chemistry.orgyoutube.com Once formed, the azetidinium salt becomes susceptible to attack by a range of nucleophiles, including nitrogen, oxygen, and carbon-based species. organic-chemistry.org

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. For a substituted azetidinium ion derived from the title compound, nucleophilic attack could theoretically occur at either of the two unsubstituted methylene (B1212753) carbons of the azetidine ring. Studies on similarly substituted azetidinium ions have shown that the site of attack is influenced by steric and electronic factors, as well as the nature of the nucleophile itself. organic-chemistry.org For instance, in azetidinium ions lacking a C-4 substituent, nucleophiles tend to attack the unsubstituted C-4 position. organic-chemistry.org The outcome of such reactions is the formation of a highly functionalized, acyclic amine structure. bham.ac.uk

In some cases, the initial ring-opening can be followed by an intramolecular cyclization, leading to a ring-expanded product, most commonly a substituted pyrrolidine (B122466). nih.govacs.org This strategy is a powerful tool for synthesizing complex, nitrogen-containing heterocyclic systems. acs.orgnih.govresearchgate.net

| Nucleophile Type | Activating Agent | General Product Type | Key Findings from Analogous Systems |

|---|---|---|---|

| Nitrogen (e.g., Azide, Amines) | Acid (Protonation) or Alkylating Agent (e.g., MeOTf) | Substituted 1,3-diamines | Reaction proceeds via an azetidinium intermediate; regioselectivity is a key factor. organic-chemistry.org |

| Oxygen (e.g., Acetate, Alkoxides) | Acid (Protonation) or Alkylating Agent | Substituted 3-aminoalcohols | Provides stereodefined, highly functionalized building blocks. organic-chemistry.org |

| Carbon (e.g., Cyanide, Enolates) | Alkylating Agent (e.g., Methyl Triflate) | γ-Aminonitriles or γ-Aminoketones | The reaction of azetidinium salts with KCN can lead to ring-opened products in high yields. mdpi.com |

| Sulfur (e.g., Thiophenolate) | Alkylating Agent (e.g., Methyl Triflate) | Substituted 3-(alkylthio)amines | Thiolates are effective nucleophiles for opening azetidinium rings. mdpi.comnih.gov |

Thermal Isomerization and Rearrangement Mechanisms

Beyond nucleophilic attack, the strained azetidine ring can undergo rearrangement under thermal or acidic conditions. bham.ac.uk These reactions often proceed through complex mechanistic pathways to yield more stable, larger ring systems. One notable rearrangement involves the expansion of the azetidine ring to a five-membered pyrrolidine ring. nih.govbham.ac.uk

For example, acid-catalyzed isomerization has been observed in substituted azetidines, where purification on silica (B1680970) gel was sufficient to induce partial rearrangement to the corresponding pyrrolidine. bham.ac.uk The proposed mechanisms for such expansions can involve intermediates like a 1-azoniabicyclo[2.1.0]pentane system, which subsequently rearranges to form the final product. nih.gov The specific substitution pattern on the azetidine ring and the reaction conditions play a crucial role in directing the course of these rearrangements. rsc.orgbham.ac.uk

| Reaction Condition | Proposed Intermediate | General Product Type | Mechanistic Notes |

|---|---|---|---|

| Acid-Catalyzed (e.g., silica gel) | Protonated Azetidine | Substituted Pyrrolidine | Isomerization can occur during purification; addition of a base like triethylamine (B128534) can suppress it. bham.ac.uk |

| Thermal | Diradical or Zwitterionic species | Varies (e.g., larger rings, fragmented products) | High temperatures can provide the energy needed to overcome the activation barrier for ring cleavage. bham.ac.uk |

| Acid-Promoted (e.g., TFA) | N-Protonated Azetidinium | 1,3-Oxazinan-2-ones (with appropriate precursors) | Mechanism involves N-protonation followed by intramolecular attack and N-C bond cleavage. rsc.org |

Reactivity of the Cyclohexanone (B45756) Carbonyl Group

The cyclohexanone moiety of the title compound offers a second site of reactivity, centered on the carbonyl group and its adjacent α-carbons. This functionality allows for a wide range of transformations, including nucleophilic additions, enolization, and α-substitution reactions.

Nucleophilic Addition Reactions and Stereochemical Outcomes

The carbonyl carbon of the cyclohexanone ring is electrophilic and readily undergoes nucleophilic addition. A key consideration in these reactions is the stereochemical outcome, as the nucleophile can attack from either the axial or equatorial face of the ring. researchgate.netweebly.com The direction of attack is governed by a combination of steric hindrance and electronic effects. researchgate.nettamu.edu

For this compound, the bulky substituent at the C-4 position significantly influences the trajectory of the incoming nucleophile.

Small Nucleophiles (e.g., NaBH₄, LiAlH₄): These reagents can typically approach from the axial direction to avoid torsional strain with the adjacent axial hydrogens, leading to the formation of an equatorial alcohol. This is often the kinetically favored product. tamu.edu

Bulky Nucleophiles (e.g., L-Selectride): These sterically demanding reagents are hindered from an axial approach by the axial hydrogens at C-3 and C-5. Consequently, they preferentially attack from the equatorial face, resulting in an axial alcohol as the major product. tamu.edu

The stereoselectivity is therefore highly dependent on the steric bulk of the reducing agent, allowing for controlled synthesis of either the cis- or trans-4-substituted cyclohexanol. tamu.edu

| Nucleophile/Reagent | Predominant Attack Trajectory | Major Product (Stereochemistry of -OH) | Controlling Factor |

|---|---|---|---|

| NaBH₄ (Sodium borohydride) | Axial | Equatorial (trans-isomer) | Torsional strain favored over steric hindrance for small nucleophiles. tamu.edu |

| L-Selectride® | Equatorial | Axial (cis-isomer) | Steric hindrance from the bulky reagent dictates the direction of attack. tamu.edu |

| Grignard Reagents (RMgX) | Varies (typically equatorial) | Varies (typically axial alcohol) | Steric bulk of the Grignard reagent is a major determinant. |

| Organolithium Reagents (RLi) | Varies | Varies | Reactivity and steric profile influence the stereochemical outcome. |

Enolization and Tautomerism Studies

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.orgoregonstate.edu This process, known as keto-enol tautomerism, involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-bond. libretexts.org

The equilibrium for simple cyclohexanones heavily favors the keto form; for instance, cyclohexanone itself exists as only about 0.0001% enol at room temperature. libretexts.org However, the presence of the enol, even at low concentrations, is crucial as it is often the reactive species in reactions occurring at the α-position. libretexts.org The tautomerism is catalyzed by both acids and bases. libretexts.orgoregonstate.edu

Several factors can influence the position of the keto-enol equilibrium:

Solvent: Polar, protic solvents can stabilize the keto form through hydrogen bonding, thus decreasing the enol content. cdnsciencepub.comresearchgate.net Conversely, non-polar solvents tend to favor the enol form. cdnsciencepub.comresearchgate.net

pH: Both acidic and basic conditions catalyze the interconversion, increasing the rate at which equilibrium is achieved. oregonstate.edu

Temperature: Higher temperatures can favor the formation of the enol form. researchgate.net

Spectroscopic methods such as UV, IR, and NMR spectroscopy are instrumental in studying keto-enol equilibria. cdnsciencepub.com

| Condition | Effect on Equilibrium | Rationale |

|---|---|---|

| Polar Solvents (e.g., water, ethanol) | Shifts toward Keto Form | Stabilization of the polar carbonyl group through local association and hydrogen bonding. cdnsciencepub.com |

| Non-polar Solvents (e.g., cyclohexane) | Shifts toward Enol Form | Reduced stabilization of the keto form allows the enol to be more competitive. cdnsciencepub.comresearchgate.net |

| Acid Catalyst (H⁺) | Catalyzes Interconversion | Protonation of the carbonyl oxygen facilitates enol formation. oregonstate.edu |

| Base Catalyst (OH⁻) | Catalyzes Interconversion | Formation of a resonance-stabilized enolate ion, which is then protonated to form the enol or keto form. libretexts.org |

Alpha-Substitution and Condensation Reactions

The formation of an enol or, more commonly, an enolate ion under basic conditions, renders the α-carbon nucleophilic. This nucleophilicity is the basis for a variety of important C-C bond-forming reactions.

Alpha-Substitution: The enolate can react with a range of electrophiles (E⁺) in α-substitution reactions. This allows for the introduction of various functional groups at the carbons adjacent to the carbonyl. Examples of electrophiles include alkyl halides (alkylation) and halogens (halogenation). In the context of 4-substituted cyclohexanones, such reactions can be used to synthesize more complex derivatives. nih.gov For instance, a desymmetrizing dehydrogenation process catalyzed by a chiral primary amine can proceed through the oxidation of a ketone enamine, generating a chiral 4-substituted cyclohexenone. nih.gov

Condensation Reactions: Condensation reactions involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule like water. ebsco.comunizin.org The aldol (B89426) condensation is a classic example, where the enolate of the cyclohexanone could attack the carbonyl group of another molecule (e.g., an aldehyde or another ketone), forming a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone. Enols are recognized as important intermediates in such aldol condensation reactions. acs.org

Reactivity and Functionalization of the Phenyl Substituent

The phenyl group of this compound is a key site for chemical modification, allowing for the introduction of various substituents to alter the molecule's properties. Its reactivity is primarily governed by electrophilic aromatic substitution and can be further functionalized through transition metal-mediated cross-coupling reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of these reactions on the phenyl group of this compound is determined by the directing effect of the substituent already attached to the ring. In this case, the substituent is the 4-(azetidin-1-yl)cyclohexan-1-one moiety.

The directing effect of a substituent is classified as either activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. pressbooks.publibretexts.org The orientation of the incoming electrophile is also dictated by the substituent. pressbooks.pub

The 4-(azetidin-1-yl)cyclohexan-1-one substituent is connected to the phenyl ring via a quaternary carbon atom. This alkyl group is generally considered to be a weak activating group and an ortho-, para-director due to its electron-donating inductive effect (+I). magtech.com.cn This effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, particularly at the ortho and para positions. pressbooks.pubmagtech.com.cn

Therefore, electrophilic aromatic substitution reactions on this compound are predicted to yield a mixture of ortho- and para-substituted products. The relative ratio of these isomers can be influenced by steric hindrance, with the bulky cyclohexanone ring potentially favoring substitution at the less hindered para position. youtube.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(Azetidin-1-yl)-4-(4-nitrophenyl)cyclohexan-1-one and 4-(Azetidin-1-yl)-4-(2-nitrophenyl)cyclohexan-1-one |

| Halogenation | Br₂, FeBr₃ | 4-(Azetidin-1-yl)-4-(4-bromophenyl)cyclohexan-1-one and 4-(Azetidin-1-yl)-4-(2-bromophenyl)cyclohexan-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(Azetidin-1-yl)-4-(4-acylphenyl)cyclohexan-1-one and 4-(Azetidin-1-yl)-4-(2-acylphenyl)cyclohexan-1-one |

It is important to note that the ketone functional group within the cyclohexanone ring is a deactivating group. However, its influence on the distant phenyl ring is likely to be minimal and transmitted only through inductive effects. The primary directing influence will be the direct attachment of the alkyl substituent to the phenyl ring.

Transition Metal-Mediated Cross-Coupling Reactions on the Phenyl Ring

To perform cross-coupling reactions on the phenyl ring of this compound, it would first need to be functionalized with a suitable leaving group, such as a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation, as discussed in the previous section. Once the aryl halide is formed, it can participate in a variety of cross-coupling reactions.

Table 2: Potential Transition Metal-Mediated Cross-Coupling Reactions on a Halogenated Derivative of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Organoboron Reagent | Pd(PPh₃)₄, base | Aryl-Aryl |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Aryl-Alkene |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Aryl-Amine |

These reactions would allow for the introduction of a wide range of functional groups onto the phenyl ring, providing a versatile strategy for the synthesis of diverse derivatives of this compound.

Influence of Ring Strain on Azetidine Reactivity

The azetidine ring is a four-membered heterocycle characterized by significant ring strain, estimated to be around 106 kJ/mol. nih.govacs.org This inherent strain is a driving force for many of its chemical transformations, particularly ring-opening reactions. magtech.com.cnnih.govbeilstein-journals.org While the azetidine ring is more stable than the highly reactive three-membered aziridine (B145994) ring, it is considerably more reactive than the five-membered pyrrolidine ring. acs.org

The reactivity of the azetidine moiety in this compound is expected to be influenced by this ring strain. The nitrogen atom of the azetidine is nucleophilic and can react with electrophiles. Protonation or quaternization of the nitrogen atom further activates the ring towards nucleophilic attack, leading to ring-opening. magtech.com.cn

For example, under acidic conditions, the azetidine nitrogen can be protonated, making the ring susceptible to cleavage by nucleophiles. nih.gov The regioselectivity of the ring-opening is influenced by the substituents on the ring. In the case of this compound, the azetidine ring is unsubstituted, so nucleophilic attack would likely occur at one of the methylene carbons adjacent to the nitrogen.

The presence of the bulky 4-phenylcyclohexan-1-one substituent at the nitrogen atom may also influence the reactivity of the azetidine ring through steric effects, potentially hindering the approach of reactants.

Mechanistic Investigations of Key Reaction Steps

Detailed mechanistic studies specifically for reactions involving this compound are not extensively reported in the literature. However, the mechanisms of the key reaction types can be inferred from established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism of EAS on the phenyl ring proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack of an electrophile (E⁺) on the phenyl ring leads to this intermediate, which then loses a proton to restore aromaticity. The electron-donating nature of the alkyl substituent stabilizes the positive charge in the ortho and para positions of the sigma complex, thus favoring the formation of ortho and para products.

Transition Metal-Mediated Cross-Coupling: The catalytic cycles of palladium-mediated cross-coupling reactions are well-established. For instance, the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst.

Azetidine Ring-Opening: The mechanism of acid-catalyzed ring-opening of the azetidine ring involves the initial protonation of the nitrogen atom. This is followed by a nucleophilic attack (Sₙ2 type) on one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The specific pathway and products would depend on the nucleophile present in the reaction medium.

Derivatization and Chemical Transformations of 4 Azetidin 1 Yl 4 Phenylcyclohexan 1 One

Modification and Functionalization of the Azetidine (B1206935) Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers distinct opportunities for chemical modification at both its nitrogen and carbon atoms. The inherent ring strain and the basicity of the nitrogen atom are key parameters governing its reactivity. epfl.ch

N-Functionalization Strategies and their Impact on Reactivity

Research into related azetidine-containing structures demonstrates various N-functionalization strategies. For instance, the nitrogen can be protected with common groups like Carbobenzyloxy (Cbz) or di-tert-butyl dicarbonate (B1257347) (Boc), which allows for orthogonal deprotection strategies in multi-step syntheses. researchgate.net Late-stage modification of complex cyclic peptides containing a 3-aminoazetidine (3-AAz) unit is achievable through selective deprotection and subsequent functionalization of the azetidine nitrogen. researchgate.net

Alkylation of the azetidine nitrogen, for example with methyl triflate, can convert the azetidine into a more reactive azetidinium salt. This increased reactivity facilitates subsequent reactions, such as nucleophilic ring-opening, a transformation that is otherwise difficult with the neutral azetidine ring. nih.govmdpi.com This strategy has been successfully employed in the synthesis of diverse 1,4-benzodiazepine (B1214927) derivatives from azetidine-fused precursors. mdpi.com

Furthermore, the introduction of sulfonyl groups, such as a 2-nitrobenzenesulfonyl (nosyl) group, onto the azetidine nitrogen has been used to create functionalized enediynes. nih.gov These strategies highlight the versatility of the azetidine nitrogen as a handle for introducing chemical diversity.

Table 1: Examples of N-Functionalization Strategies on Azetidine Scaffolds

| Functionalization Type | Reagent/Method | Resulting Group | Impact on Reactivity | Source(s) |

|---|---|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amide | Modulates electronic properties | researchgate.net |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Introduces functional handles | researchgate.netnih.gov |

| Carbamoylation | Boc₂O, Cbz-Cl | Carbamate (Boc, Cbz) | Protection for multi-step synthesis | researchgate.net |

Selective Functionalization of Azetidine Ring Carbons

Direct functionalization of the azetidine ring's carbon atoms is synthetically more challenging but offers a pathway to novel analogues. Methodologies often rely on the strain-release reactivity of highly reactive precursors like azabicyclo[1.1.0]butanes (ABB). nih.govthieme-connect.de A multicomponent reaction involving the nih.govnih.gov-Brook rearrangement followed by a strain-release anion relay sequence allows for the modular synthesis of highly substituted azetidines. nih.gov This approach enables the forging of carbon-carbon and carbon-heteroatom bonds at the C3 position, creating quaternary centers. nih.govthieme-connect.de

Another key strategy involves the directing ability of the azetidine ring itself. Studies have shown that the azetidine nitrogen can coordinate to organolithium reagents, directing C-H activation and lithiation to the ortho positions of an attached aryl ring. nih.gov While this functionalizes the appended phenyl group rather than the azetidine carbons directly, it demonstrates the influence of the azetidine moiety on the reactivity of the entire molecule. The development of methods for the direct, selective C-H functionalization of the azetidine ring carbons in complex molecules remains an active area of research.

Functionalization of the Cyclohexanone (B45756) Ring

The cyclohexanone ring provides a versatile platform for a variety of chemical transformations, including modifications at the carbonyl group and the adjacent α-carbon positions.

Reductions and Oxidations of the Carbonyl Moiety

The ketone carbonyl of the cyclohexanone ring is readily susceptible to reduction. Standard reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can be expected to convert the ketone to the corresponding secondary alcohol, 4-(azetidin-1-yl)-4-phenylcyclohexan-1-ol. This introduces a new stereocenter and a hydroxyl group that can be used for further synthetic elaborations.

Alternatively, pro-aromatic dienes like 1-methyl-1,4-cyclohexadiene (B1585077) (MeCHD) have been utilized as effective hydrogen-atom sources for the reduction of quinones to hydroquinones under mild, metal-free conditions. researchgate.net This type of transfer hydrogenation could potentially be applied to the cyclohexanone system.

Oxidation of the cyclohexanone moiety is less straightforward but can be achieved. For instance, a Baeyer-Villiger oxidation would convert the cyclic ketone into a seven-membered lactone (a caprolactone (B156226) derivative), significantly altering the scaffold's core structure.

Alkylation and Acylation at the Alpha-Positions

The α-carbons adjacent to the cyclohexanone carbonyl are nucleophilic in the form of their enol or enolate and can be functionalized via alkylation or acylation. Research on the closely related 4-phenylcyclohexanone (B41837) has shown that it undergoes a ruthenium-catalyzed reaction with tributylamine (B1682462) to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone. sigmaaldrich.com This demonstrates the feasibility of direct α-alkylation on this scaffold. The "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a transition metal catalyst, represents a green alternative for α-alkylation of ketones. mdpi.com

Acylation at the α-position introduces an acyl group, leading to the formation of a β-dicarbonyl moiety. This can be achieved by reacting the ketone's enolate with an acylating agent like an acyl chloride or anhydride. More recently, acyl-1,4-dihydropyridines have emerged as versatile reagents for generating acyl radicals under visible light, which can then engage in various transformations. nih.gov Photochemical acylation using aldehydes has also been demonstrated for quinone systems, which could be adapted for cyclohexanones. mdpi.com

Table 2: Potential Alpha-Functionalization of the Cyclohexanone Ring

| Reaction Type | Reagent Class | Potential Product | General Method | Source(s) |

|---|---|---|---|---|

| Alkylation | Alkyl Halides / Alcohols | 2-Alkyl-4-phenylcyclohexanone derivative | Base-mediated enolate formation or transition-metal catalyzed "borrowing hydrogen" | sigmaaldrich.commdpi.com |

Formation of Spirocyclic Systems at the Cyclohexanone Ring

Spirocycles, which contain two rings connected by a single shared carbon atom, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures. bris.ac.uknih.gov The cyclohexanone ring in 4-(azetidin-1-yl)-4-phenylcyclohexan-1-one is an excellent precursor for the construction of spirocyclic systems.

One established method is the Dieckmann condensation of diadducts formed from Michael additions to active methylene (B1212753) compounds, which can yield spirocyclohexanone derivatives. researchgate.net Another approach involves the reaction of phenolic compounds with hypervalent iodine reagents, which can lead to the formation of spiro cyclohexadienone derivatives through intramolecular nucleophilic attack. mdpi.com These strategies typically involve building a new ring onto the existing cyclohexanone framework. For example, a Michael addition followed by an intramolecular condensation could be envisioned to form a new ring at the C-2 position of the cyclohexanone. The synthesis of spiro-azetidin-2-one derivatives has also been reviewed as an important class of spiro heterocycles. nih.gov

The inherent functionality of the target molecule allows for the design of intramolecular reactions to form spiro systems. For instance, if a suitable functional group were tethered to the azetidine nitrogen, an intramolecular cyclization onto the cyclohexanone carbonyl or α-position could potentially forge a spirocyclic system bridging the two rings. The development of strain-release driven spirocyclization reactions provides a modern and efficient route to azetidine-containing spirocycles. bris.ac.uknih.gov

Modifications of the Phenyl Group

No published studies were found that specifically describe the introduction of substituents onto the phenyl group of this compound for the purpose of structural variation. While the modification of phenyl rings is a common strategy in medicinal chemistry to explore structure-activity relationships, research focusing on this specific scaffold has not been reported in the available scientific literature.

Synthesis of Polycyclic and Fused Systems Incorporating the Azetidine-Phenylcyclohexanone Core

There is no available research documenting the use of this compound as a starting material for the construction of bridged cyclohexanone architectures. Synthetic strategies for bridged systems often involve intramolecular reactions or cycloadditions, but the application of these methods to this specific azetidine-containing compound has not been described in the literature.

Spectroscopic and Structural Characterization Techniques for Azetidine Substituted Cyclohexanones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. Through a suite of one- and two-dimensional experiments, a complete picture of connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one provides a wealth of information regarding the electronic environment and spatial relationships of the protons. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The protons of the cyclohexanone (B45756) ring are observed in the aliphatic region, with those adjacent to the carbonyl group (α-protons) shifted downfield (δ 2.2-2.8 ppm) due to the deshielding effect of the carbonyl. The protons on the carbons bearing the azetidine (B1206935) and phenyl substituents are also distinct.

The azetidine ring protons exhibit characteristic shifts. The protons on the carbons adjacent to the nitrogen (α to N) are deshielded and typically appear as triplets around δ 3.0-3.5 ppm. The proton on the carbon β to the nitrogen is found further upfield, usually as a quintet around δ 2.0-2.5 ppm.

Coupling constant analysis is crucial for determining the conformation of the cyclohexanone ring. The coupling constants between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons provide dihedral angle information, allowing for the assignment of the chair conformation and the relative orientation of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Phenyl H (ortho) | 7.40 | d | ~7.5 |

| Phenyl H (meta) | 7.35 | t | ~7.5 |

| Phenyl H (para) | 7.25 | t | ~7.5 |

| Cyclohexanone H (α to C=O) | 2.5 - 2.8 | m | - |

| Cyclohexanone H (β to C=O) | 1.8 - 2.2 | m | - |

| Azetidine H (α to N) | 3.20 | t | ~7.0 |

| Azetidine H (β to N) | 2.10 | quint | ~7.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The carbonyl carbon of the cyclohexanone ring is the most deshielded, appearing around δ 210 ppm. The aromatic carbons of the phenyl ring are found in the δ 125-145 ppm region. The quaternary carbon of the cyclohexanone ring, bonded to both the azetidine and phenyl groups, is expected around δ 60-70 ppm. The carbons of the cyclohexanone ring typically resonate between δ 25-50 ppm, while the azetidine carbons are observed in the δ 45-60 ppm (α to N) and δ 15-25 ppm (β to N) range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 210.5 |

| Phenyl C (ipso) | 145.0 |

| Phenyl C (ortho) | 128.5 |

| Phenyl C (meta) | 127.0 |

| Phenyl C (para) | 126.0 |

| C-N (quaternary) | 65.0 |

| Azetidine C (α to N) | 55.0 |

| Cyclohexanone C (α to C=O) | 40.0 |

| Cyclohexanone C (β to C=O) | 30.0 |

| Azetidine C (β to N) | 20.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atom in the azetidine ring. The chemical shift of the azetidine nitrogen is influenced by its hybridization and the nature of the substituents. For N-alkylazetidines, the ¹⁵N chemical shift is typically observed in the range of -350 to -370 ppm relative to nitromethane. acs.orgacs.org This information can confirm the presence and electronic environment of the nitrogen atom within the four-membered ring.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show correlations between adjacent protons in the cyclohexanone ring and within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those from the azetidine protons to the quaternary carbon of the cyclohexanone ring, and from the phenyl protons to the same quaternary carbon, confirming the connectivity of these three moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY can be used to determine the stereochemical relationship between the phenyl group and the protons on the cyclohexanone and azetidine rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or five decimal places. This accuracy allows for the determination of the elemental formula of a compound, as each unique combination of atoms will have a slightly different exact mass. For this compound, with a molecular formula of C₁₅H₁₉NO, the calculated exact mass can be compared to the experimentally determined mass to confirm the elemental composition.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass (m/z) for [M+H]⁺ |

| C₁₅H₁₉NO | 230.1539 |

An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint. For this compound, the IR spectrum is expected to display a combination of absorptions corresponding to its constituent parts: the cyclohexanone ring, the phenyl group, and the azetidine moiety.

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclohexanone ring. libretexts.org This peak is typically sharp and intense, appearing in the range of 1750-1680 cm⁻¹. For comparison, the IR spectrum of 4-phenylcyclohexanone (B41837) shows a strong C=O stretch at approximately 1715 cm⁻¹. chemicalbook.comsigmaaldrich.com The presence of the electron-donating azetidine group at the C4 position is unlikely to shift this peak significantly.

The phenyl group will give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands in the region of 3100-3000 cm⁻¹. libretexts.org Carbon-carbon stretching vibrations within the aromatic ring usually appear as a series of absorptions of variable intensity in the 1600-1450 cm⁻¹ range. vscht.cz Additionally, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the phenyl ring, though these are often complex.

The azetidine ring, a saturated four-membered heterocycle, will contribute to the aliphatic C-H stretching region, typically between 3000 and 2850 cm⁻¹. libretexts.org The C-N stretching vibration of the tertiary amine within the azetidine ring is expected to appear in the fingerprint region, generally between 1250 and 1020 cm⁻¹, although this peak can sometimes be weak and difficult to distinguish from other absorptions in this crowded region. Unlike primary or secondary amines, there will be no N-H stretching vibrations in the 3500-3300 cm⁻¹ range. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1725 - 1705 | Strong, Sharp |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretching | 2960 - 2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium, Sharp |

| C-N (Azetidine) | Stretching | 1250 - 1020 | Weak to Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique would provide unambiguous confirmation of the connectivity of this compound and detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.net

For a 4,4-disubstituted cyclohexanone like the title compound, a key structural feature of interest is the conformation of the six-membered ring. Cyclohexane (B81311) rings typically adopt a chair conformation to minimize angular and torsional strain. libretexts.org In this case, the two chair conformers would interconvert in solution, but in the solid state, the molecule will adopt a single, lowest-energy conformation. libretexts.org

In the chair conformation of the cyclohexanone ring, the substituents at the C4 position—the phenyl group and the azetidin-1-yl group—will occupy axial and equatorial positions. Due to steric hindrance, bulky substituents generally prefer the more spacious equatorial position. openstax.org A detailed conformational analysis would be required to predict which group is more likely to be equatorial. The relative steric bulk of the phenyl and azetidinyl groups will dictate the preferred arrangement to minimize unfavorable 1,3-diaxial interactions. openstax.org It is generally expected that the bulkier of the two substituents will reside in the equatorial position to achieve greater thermodynamic stability. libretexts.org

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

| Space Group | The symmetry operations that define the crystal structure. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms, confirming chemical bonds. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

The C4 carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. Therefore, specialized techniques are required to separate and quantify them.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation of enantiomers. nih.govcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.com For a ketone like the title compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful. nih.gov Columns like Chiralcel OD or Chiralpak AD are frequently used for the resolution of a wide range of racemates, including cyclic ketones. psu.edu

The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve optimal separation. chromatographyonline.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile (B52724)/water) conditions could be explored. The addition of modifiers to the mobile phase can also influence the selectivity of the separation. chromatographyonline.com Once a suitable method is established, it can be used to determine the enantiomeric excess (ee) or enantiomeric purity of a sample.

Optical rotation is the property of a chiral substance to rotate the plane of polarized light. An equal mixture of two enantiomers (a racemic mixture) will not rotate plane-polarized light. However, an enantiomerically pure sample will rotate the light by a specific amount, which is a characteristic property of the compound. The direction of rotation is designated as either dextrorotatory (+) or levorotatory (-). Measurement of the optical rotation using a polarimeter can confirm the presence of a single enantiomer and serve as a measure of its purity.

Table 3: Potential Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Description | Example Conditions |

| Chiral Stationary Phase (CSP) | The chiral column used for separation. | Cellulose or Amylose derivatives (e.g., Chiralpak IA, IB, IC). |

| Mobile Phase | The solvent system that carries the sample through the column. | Normal Phase: n-Hexane/Isopropanol (e.g., 90:10 v/v).Reversed Phase: Acetonitrile/Water with additives. |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min. |

| Detection | The method used to detect the separated enantiomers. | UV-Vis at a wavelength where the compound absorbs (e.g., 254 nm). |

| Optical Rotation | Measurement of the rotation of plane-polarized light. | Measured on an enantiomerically pure sample dissolved in a specific solvent at a known concentration. |

Computational and Theoretical Chemistry of 4 Azetidin 1 Yl 4 Phenylcyclohexan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used to determine key electronic descriptors. researchgate.net For 4-(Azetidin-1-yl)-4-phenylcyclohexan-1-one, these calculations would provide insights into:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. organicchemistrydata.org

Electron Density Distribution: This would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Thermodynamic Properties: Calculation of properties such as the heat of formation and Gibbs free energy would provide information on the molecule's stability. nih.gov

Status of Research: No specific studies detailing the quantum chemical calculations of the electronic structure and energetics of this compound were identified in the public domain.

Conformational Analysis and Ring Dynamics of the Cyclohexanone (B45756) and Azetidine (B1206935) Moieties

The three-dimensional structure of this compound is complex, featuring a cyclohexanone ring and an azetidine ring. A thorough conformational analysis would be essential to understand its behavior. This would typically involve:

Identification of Stable Conformers: The cyclohexanone ring can exist in various conformations, such as chair, boat, and twist-boat. researchgate.net The orientation of the bulky 4-phenyl and 4-azetidinyl substituents would significantly influence the stability of these conformers. The puckering of the four-membered azetidine ring would also be a key factor.

Energy Barriers to Interconversion: Computational methods can determine the energy barriers between different conformers, providing insight into the flexibility of the ring systems at various temperatures. nih.gov

Status of Research: While general principles of conformational analysis of cyclohexanone and azetidine rings are well-established, no specific computational studies on the conformational preferences and ring dynamics of this compound have been found.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Transformations

Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. For this compound, this could involve:

Modeling of Synthetic Routes: Theoretical calculations can be used to model potential synthetic pathways, for instance, the reaction of a substituted cyclohexanone with azetidine.

Transition State Analysis: By locating and characterizing the transition state structures for key reaction steps, chemists can understand the kinetics and predict the major products of a reaction. dntb.gov.ua

Status of Research: There are no publicly available studies that model the reaction pathways or perform transition state analysis for the synthesis of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict spectroscopic data, which is invaluable for the structural elucidation of new compounds. For this compound, this would include:

NMR Chemical Shift Prediction: Theoretical calculations can provide predicted ¹H and ¹³C NMR chemical shifts. d-nb.info These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. The chemical shifts would be highly dependent on the conformation of the molecule. liverpool.ac.uk

Status of Research: While general methods for NMR prediction are available, no specific predicted or experimental NMR data for this compound were found in the searched scientific databases.

Molecular Dynamics Simulations for Conformational Sampling (if applicable)

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of a molecule over time. nih.gov For this compound, MD simulations would be particularly useful for:

Exploring Conformational Space: MD simulations can explore the potential energy surface of the molecule, providing a statistical representation of the different conformations it can adopt in solution or in a biological environment. nih.gov

Solvent Effects: These simulations can explicitly model the interactions between the molecule and solvent molecules, offering a more realistic representation of its behavior in a particular medium.

Status of Research: No molecular dynamics simulation studies specifically focused on this compound are available in the public literature.

Azetidine Phenylcyclohexanone Scaffolds As Building Blocks in Complex Molecule Synthesis

Application in the Construction of Diverse Heterocyclic Systems

The inherent reactivity of the ketone and the nucleophilic azetidine (B1206935) nitrogen within the 4-(azetidin-1-yl)-4-phenylcyclohexan-1-one scaffold make it an invaluable precursor for a wide array of heterocyclic systems. The carbonyl group can readily undergo condensation reactions with various binucleophiles to form fused or spirocyclic heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole-type structures, while amidines can lead to the formation of pyrimidine-fused cyclohexanes.

Furthermore, the azetidine ring itself can participate in ring-opening or expansion reactions under specific conditions, providing another avenue for heterocyclic diversification. The strain energy of the four-membered ring can be harnessed to drive reactions that would otherwise be unfavorable. These transformations allow for the introduction of additional heteroatoms and the generation of more complex heterocyclic frameworks, which are often sought after in medicinal chemistry for their potential biological activities. The synthesis of new heterocycles through various cyclization reactions is a cornerstone of modern drug discovery. mdpi.comresearchgate.netsci-hub.se The strategic use of bifunctional building blocks like this compound allows for the efficient assembly of novel molecular entities.

Role in the Synthesis of Saturated and Three-Dimensional Molecular Architectures

The non-planar nature of the cyclohexanone (B45756) ring in this compound provides a strong impetus for the development of saturated, three-dimensional (3D) molecular architectures. In contemporary drug discovery, there is a growing emphasis on moving away from flat, aromatic structures towards more complex 3D shapes to improve selectivity and reduce off-target effects. The inherent chirality and conformational rigidity of the cyclohexyl framework in this scaffold make it an excellent starting point for the synthesis of such molecules. sigmaaldrich.com